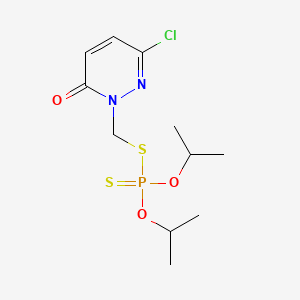
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone is a complex organophosphorus compound. This compound is known for its unique chemical structure, which combines elements of phosphorodithioic acid and pyridazinone. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone typically involves the following steps:
Preparation of Phosphorodithioic Acid, O,O-diisopropyl Ester: This is achieved by reacting phosphorus pentasulfide with isopropyl alcohol under controlled conditions.
Synthesis of 6-Chloro-2-(mercaptomethyl)-3(2H)-pyridazinone: This compound is synthesized by chlorinating 2-(mercaptomethyl)-3(2H)-pyridazinone.
Esterification Reaction: The final step involves the esterification of phosphorodithioic acid, O,O-diisopropyl ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: for the esterification process.
Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.
Purification steps: to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation reactions.
Thiols: Formed during reduction reactions.
Substituted Pyridazinones: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to various biological effects.
Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:
Phosphorodithioic Acid Esters: These compounds share similar ester functional groups but differ in their substituents.
Pyridazinone Derivatives: These compounds have similar pyridazinone cores but differ in their side chains and functional groups.
Uniqueness
Combination of Functional Groups: The unique combination of phosphorodithioic acid and pyridazinone moieties sets this compound apart from others.
Reactivity and Stability: Its specific reactivity and stability make it valuable for various applications.
List of Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- 6-Chloro-3(2H)-pyridazinone
- 2-(Mercaptomethyl)-3(2H)-pyridazinone
Properties
CAS No. |
51356-17-3 |
|---|---|
Molecular Formula |
C11H18ClN2O3PS2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-chloro-2-[di(propan-2-yloxy)phosphinothioylsulfanylmethyl]pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN2O3PS2/c1-8(2)16-18(19,17-9(3)4)20-7-14-11(15)6-5-10(12)13-14/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
LRGQAAOEEHNMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCN1C(=O)C=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















